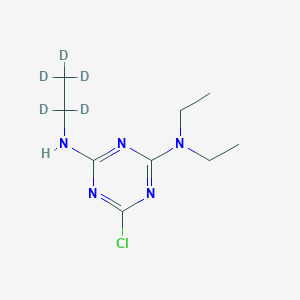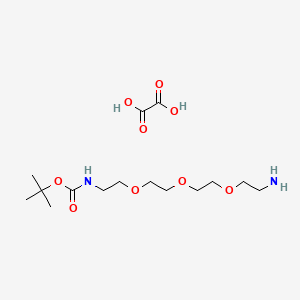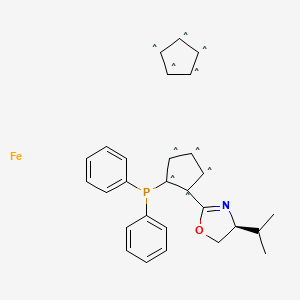![molecular formula C9H17NO3S3Si B12056503 Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate CAS No. 1050502-37-8](/img/structure/B12056503.png)
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate is a specialized organosilicon compound with the molecular formula C(9)H({17})NO(_3)S(_3)Si. It is known for its unique structure, which combines a cyanomethyl group, a trimethoxysilyl group, and a trithiocarbonate moiety. This compound is primarily used as a reversible addition-fragmentation chain transfer (RAFT) agent in polymer chemistry, enabling controlled radical polymerization processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate typically involves the reaction of 3-(trimethoxysilyl)propylamine with carbon disulfide and cyanomethyl chloride. The reaction proceeds as follows:
Formation of the Intermediate: 3-(trimethoxysilyl)propylamine reacts with carbon disulfide in the presence of a base (e.g., sodium hydroxide) to form the corresponding dithiocarbamate intermediate.
Reaction with Cyanomethyl Chloride: The dithiocarbamate intermediate is then treated with cyanomethyl chloride to yield this compound.
The reaction conditions typically involve moderate temperatures (around 25-50°C) and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the trithiocarbonate moiety into thiols or other sulfur-containing compounds.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Nucleophiles like amines or alcohols can react with the cyanomethyl group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and related sulfur compounds.
Substitution: Various cyanomethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate has diverse applications in scientific research:
Polymer Chemistry: As a RAFT agent, it is used to control the molecular weight and architecture of polymers, enabling the synthesis of block copolymers, star polymers, and other complex structures.
Surface Functionalization: The trimethoxysilyl group allows for the attachment of the compound to various surfaces, making it useful in the modification of nanoparticles, glass, and other materials.
Bioconjugation: The compound can be used to link biomolecules to surfaces or polymers, facilitating the development of biosensors and drug delivery systems.
Material Science: It is employed in the creation of advanced materials with tailored properties, such as hydrogels and responsive coatings.
Wirkmechanismus
The primary mechanism of action for Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a chain transfer agent, mediating the growth of polymer chains by transferring the active radical species between growing chains. This results in controlled polymerization with narrow molecular weight distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyanomethyl [3-(triethoxysilyl)propyl] trithiocarbonate
- Cyanomethyl [3-(trimethoxysilyl)butyl] trithiocarbonate
- Cyanomethyl [3-(trimethoxysilyl)propyl] dithiocarbonate
Uniqueness
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate is unique due to its combination of a trimethoxysilyl group and a trithiocarbonate moiety. This dual functionality allows it to act as both a surface modifier and a RAFT agent, making it highly versatile in various applications. Its ability to form stable bonds with surfaces and control polymerization processes sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
1050502-37-8 |
|---|---|
Molekularformel |
C9H17NO3S3Si |
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
2-(3-trimethoxysilylpropylsulfanylcarbothioylsulfanyl)acetonitrile |
InChI |
InChI=1S/C9H17NO3S3Si/c1-11-17(12-2,13-3)8-4-6-15-9(14)16-7-5-10/h4,6-8H2,1-3H3 |
InChI-Schlüssel |
NGRLZFIXIPQVRW-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCSC(=S)SCC#N)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,3'-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid](/img/structure/B12056440.png)

![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12056451.png)




![(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12056475.png)

![4-[(E)-2-[(3Z)-5,5-dimethyl-3-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]cyclohexen-1-yl]ethenyl]-N,N-dimethylaniline;perchlorate](/img/structure/B12056485.png)


